6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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Overview
Description
6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of a fluorine atom and a formyl group at specific positions on the ring structure imparts unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reduction: 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances its binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds . The compound’s effects on cellular pathways can lead to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring, which exhibit different reactivity and biological activities.
Indole derivatives: These compounds have a similar fused ring system but with different heteroatoms and substituents.
Uniqueness
6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to the specific positioning of the fluorine atom and the formyl group, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
6-fluoro-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBANAFONBLEIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=N2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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